molecular formula C12H22O11 B13410459 (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol

(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol

Cat. No.: B13410459
M. Wt: 348.33 g/mol
InChI Key: CZMRCDWAGMRECN-BTIXZMMFSA-N
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Description

The compound (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol is a complex organic molecule characterized by multiple chiral centers and hydroxyl groups. This compound is a deuterated analog of a naturally occurring sugar, where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. The presence of deuterium can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or acetal protecting groups to prevent unwanted reactions.

    Deuteration: The protected intermediate is subjected to deuteration using deuterium gas (D2) or deuterated reagents such as lithium aluminum deuteride (LiAlD4).

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final deuterated compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form deuterated alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, mild acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: TsCl, SOCl2, pyridine as a base.

Major Products

    Oxidation: Deuterated ketones or aldehydes.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated ethers or esters.

Scientific Research Applications

The compound (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can lead to prolonged drug action and reduced toxicity in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[hydroxy)methyl]oxane-3,4,5-triol: The non-deuterated analog of the compound.

    (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[fluoro(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[fluoro(hydroxy)methyl]oxane-3,4,5-triol: A fluorinated analog with different chemical properties.

Uniqueness

The uniqueness of (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol lies in its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications where stability and reduced reactivity are desired.

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.33 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12+/m1/s1/i1D2,2D2,3D2

InChI Key

CZMRCDWAGMRECN-BTIXZMMFSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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